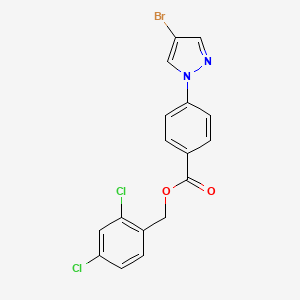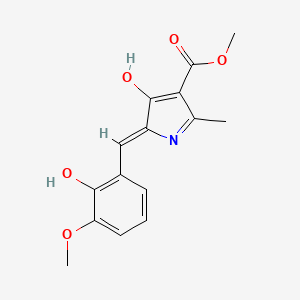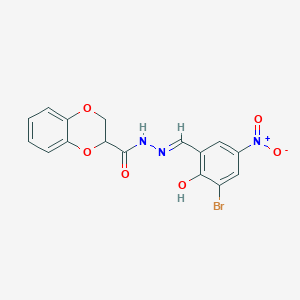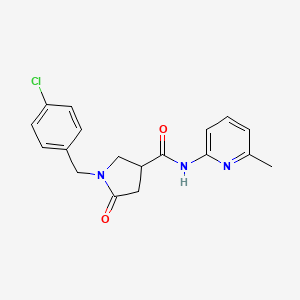
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 057656, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of CGP 057656 is not fully understood. However, studies suggest that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, CGP 057656 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CGP 057656 has been shown to have several biochemical and physiological effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, CGP 057656 has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of CGP 057656 is its potential therapeutic applications in the treatment of chronic pain and inflammatory disorders. Additionally, its anticancer properties make it a potential candidate for cancer therapy. However, there are also limitations associated with its use in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its low solubility in water makes it challenging to administer in vivo.
Future Directions
There are several future directions for the study of CGP 057656. One potential direction is to further investigate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, studies could explore the use of CGP 057656 in combination with other drugs to enhance its therapeutic effects. Furthermore, research could focus on developing more efficient methods for synthesizing CGP 057656 and improving its solubility in water, which could facilitate its use in lab experiments and clinical trials.
Conclusion:
CGP 057656 is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticancer properties, making it a potential candidate for the treatment of chronic pain, inflammatory disorders, and cancer. However, its mechanism of action is not fully understood, and there are limitations associated with its use in lab experiments. Nonetheless, there are several future directions for the study of CGP 057656, which could help to optimize its therapeutic potential and facilitate its use in clinical trials.
Synthesis Methods
CGP 057656 is synthesized through a multi-step process that involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-ethylbenzylamine, followed by the addition of N-(4-aminophenyl)piperazine and 4-dimethylaminopyridine. The resulting product is then reacted with N-(4-chlorophenyl)glycine to obtain CGP 057656.
Scientific Research Applications
CGP 057656 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, CGP 057656 has been reported to possess anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-17-8-12-19(13-9-17)24-22(26)16-25(20-14-10-18(23)11-15-20)29(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIADDDUAPJYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)


![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)


![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6027703.png)
